molecular formula C72H111N19O31P2 B570208 Protein tyrosine phosphatase substrate (monophosphorylated) CAS No. 117872-62-5

Protein tyrosine phosphatase substrate (monophosphorylated)

Cat. No. B570208
M. Wt: 1800.73
InChI Key: HKYIOFRKKCTURL-HNTVXUCQSA-N
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Description

Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . They play a critical role in regulating cell signaling by selectively dephosphorylating their substrates . PTPs are key regulatory components in signal transduction pathways and cell cycle control, and are important in the control of cell growth, proliferation, differentiation, transformation, and synaptic plasticity .


Synthesis Analysis

Protein tyrosine phosphorylation and dephosphorylation are key regulatory mechanisms in eukaryotes. These processes are catalyzed by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), respectively . The combinatorial action of both PTKs and PTPs is essential for properly maintaining cellular functions . PTPs depend on specific invariant residues that enable binding to tyrosine-phosphorylated substrates and aid catalytic activity .


Molecular Structure Analysis

The classical PTPs have a signature catalytic PTP domain containing a phosphate-binding loop (p-loop) with a conserved C (X) 5 R motif, as well as a spatially adjacent WPD loop, named after its invariant tryptophan-proline-aspartate sequence . Our laboratory has released 22 human high-resolution crystal structures which, together with prior structural knowledge, results in an excellent structural coverage of the classical PTP family .


Chemical Reactions Analysis

The reaction mechanism catalyzed by the PTPs involves the removal of a phosphate group attached to a tyrosine residue, using a cysteinyl-phosphate enzyme intermediate . This process is a rapidly reversible posttranslational modification, controlled by the opposing activities of protein kinases and protein phosphatases .


Physical And Chemical Properties Analysis

PTPs are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . They are key regulatory components in signal transduction pathways and cell cycle control . They are highly specific and tightly regulated, both in space and time .

Safety And Hazards

Aberrant expression or function of protein tyrosine kinases and protein tyrosine phosphatases can lead to serious human diseases, including cancer, diabetes, as well as cardiovascular, infectious, autoimmune, and neuropsychiatric disorders .

Future Directions

PTPs are recognized as a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways . They have potential as novel drug targets, and there are current challenges and possible solutions to developing therapeutics based on these enzymes . Identifying the substrates for the PTPs will provide critical insight into the function of physiological and pathophysiological signal transduction .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H108N19O27P.H3O4P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(32-40-17-23-43(24-18-40)118-119(115,116)117)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(31-39-15-21-42(95)22-16-39)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73;1-5(2,3)4/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117);(H3,1,2,3,4)/t35?,36-,37-,44+,45+,46+,47+,48+,49+,50+,51+,52+,56+,57+,58+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYIOFRKKCTURL-HNTVXUCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H111N19O31P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1800.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid

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